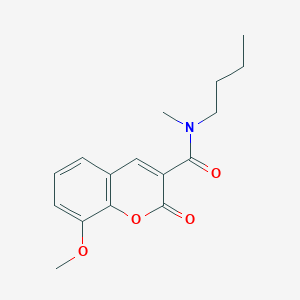

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-5-9-17(2)15(18)12-10-11-7-6-8-13(20-3)14(11)21-16(12)19/h6-8,10H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIBERHRWMWCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide typically involves the reaction of 8-methoxycoumarin-3-carboxylic acid with N-butyl-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

Biology: The compound is employed in bioimaging studies due to its fluorescent properties, allowing researchers to visualize biological processes at the cellular level.

Medicine: It has shown potential as an anticancer agent, particularly against liver cancer cells, by inducing apoptosis and inhibiting cell proliferation.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound activates caspase-3/7 proteins, leading to apoptosis. It also inhibits β-tubulin polymerization, disrupting the microtubule network and preventing cell division . These actions contribute to its antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Physicochemical Properties of Chromene Carboxamide Derivatives

Key Findings from Comparative Analysis

a. Impact of Position 6 Substituents

- Nitro vs. Bromo vs. Bromo substituents increase molecular weight and lipophilicity (XLogP3 ~1.8–2.3) but may reduce solubility .

b. Carboxamide Substituent Effects

- Dual N-Substituents (Butyl + Methyl): ’s compound features branched alkyl chains (butyl and methyl), contributing to moderate lipophilicity (XLogP3 = 2.6) and steric bulk. This may enhance membrane permeability but reduce target-binding specificity compared to mono-substituted analogs .

Biological Activity

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide is a synthetic compound belonging to the chromene family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 289.33 g/mol. The compound features a butyl group, a methoxy group, and a methyl group attached to the chromene ring, which enhances its solubility and reactivity compared to other derivatives in the chromene class.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in various cellular models.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, potentially through the modulation of enzymes such as COX-2, which plays a crucial role in the inflammatory response .

- Antimicrobial Effects : Studies have demonstrated that derivatives of this compound possess antibacterial and antifungal activities. For instance, it has been noted for its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Potential : this compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways, impacting processes such as inflammation and cell proliferation.

- Receptor Modulation : It is suggested that this compound interacts with cell surface receptors, altering their activity and downstream signaling pathways.

- DNA Interaction : Preliminary studies indicate that it may intercalate into DNA or bind non-covalently with DNA gyrase B, affecting bacterial growth and cancer cell proliferation .

Case Studies and Research Findings

A review of case studies highlights the potential therapeutic applications of this compound:

Q & A

Q. What are the established synthetic routes for N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide, and how are intermediates purified?

Methodological Answer: While direct synthetic protocols for this compound are scarce, analogous coumarin-3-carboxamides are synthesized via base-mediated alkylation or acylation. For example, 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide (a structural analog) is prepared by reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of potassium carbonate and DMF. Purification typically involves flash column chromatography (silica gel) and recrystallization (acetone) to obtain crystals for X-ray diffraction . For N-butyl-8-methoxy-N-methyl-, substituting the allyl group with an N-butyl moiety and optimizing reaction conditions (e.g., solvent, temperature) would follow similar principles.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: Structural elucidation relies on a combination of:

- 1H/13C NMR : To confirm substituent positions and coupling patterns (e.g., methoxy, butyl, and methyl groups). For related coumarins, aromatic protons typically appear between δ 6.5–8.5 ppm, while carbonyl resonances occur at ~δ 160–170 ppm .

- X-ray crystallography : To resolve stereochemical ambiguities and validate hydrogen bonding networks, as demonstrated for similar coumarin derivatives .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns .

Q. What key physicochemical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer:

- Solubility : Methoxy and alkyl groups enhance lipophilicity, making DMSO or DMF suitable solvents for in vitro assays. For aqueous compatibility, use co-solvents like ethanol or surfactants.

- Stability : Monitor hydrolytic degradation of the lactone ring (2-oxo chromene) under acidic/basic conditions via HPLC. Storage at −20°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers systematically evaluate the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC determination) or anticancer potential via MTT assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical .

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., topoisomerases) or receptors. Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize synthetic yield and scalability for this compound?

Methodological Answer:

- Reaction optimization : Screen bases (e.g., NaH vs. K2CO3) and solvents (DMF vs. acetonitrile) using DoE (Design of Experiments). For scale-up, replace column chromatography with fractional crystallization or continuous-flow reactors .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency of the N-methyl group .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic effects : NMR may average conformational isomers, while X-ray captures static structures. Compare temperature-dependent NMR (e.g., VT-NMR) to identify fluxional behavior .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data .

Q. What factors govern the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer:

Q. Which advanced analytical methods validate purity and degradation products?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column (MeCN/H2O gradient) to separate impurities. MS/MS fragmentation identifies degradation pathways (e.g., lactone ring opening) .

- Stability-indicating assays : Stress testing (heat, light, pH) followed by kinetic modeling predicts shelf-life under storage conditions .

Safety and Handling

Q. What are the best practices for safe handling and disposal of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose via hazardous waste protocols. Avoid aqueous drainage due to potential ecotoxicity .

- Storage : Keep in amber vials under argon at −20°C, away from oxidizers and moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.